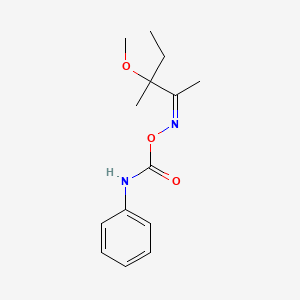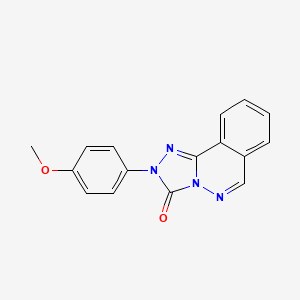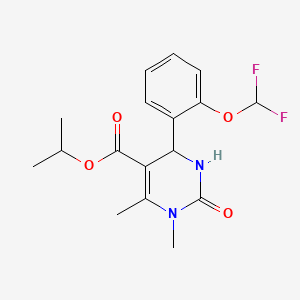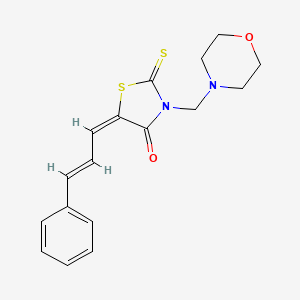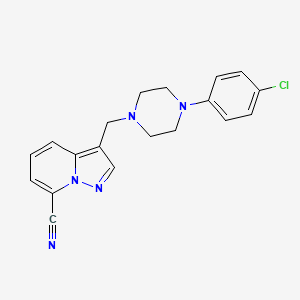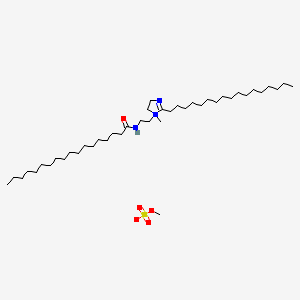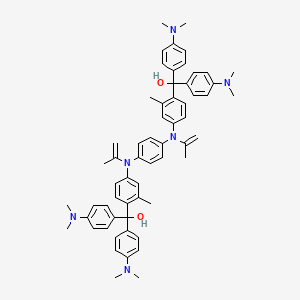
4,4'-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics and potential for diverse chemical reactions.
Preparation Methods
The synthesis of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Phenylenebis(methylene(ethylimino)) Intermediate: This step involves the reaction of 1,4-phenylenediamine with formaldehyde and ethylamine under controlled conditions to form the intermediate compound.
Coupling with alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol: The intermediate is then reacted with alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol in the presence of a suitable catalyst to form the final product.
Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) can be compared with other similar compounds, such as:
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-p-xylene-alpha-ol): This compound has a similar structure but differs in the position of the xylene group.
4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-m-xylene-alpha-ol): Another similar compound with a different xylene group position.
The uniqueness of 4,4’-(1,4-Phenylenebis(methylene(ethylimino)))bis(alpha,alpha-bis(4-(dimethylamino)phenyl)-o-xylene-alpha-ol) lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85586-74-9 |
|---|---|
Molecular Formula |
C60H68N6O2 |
Molecular Weight |
905.2 g/mol |
IUPAC Name |
[4-[4-[4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]-3-methyl-N-prop-1-en-2-ylanilino]-N-prop-1-en-2-ylanilino]-2-methylphenyl]-bis[4-(dimethylamino)phenyl]methanol |
InChI |
InChI=1S/C60H68N6O2/c1-41(2)65(55-35-37-57(43(5)39-55)59(67,45-15-23-49(24-16-45)61(7)8)46-17-25-50(26-18-46)62(9)10)53-31-33-54(34-32-53)66(42(3)4)56-36-38-58(44(6)40-56)60(68,47-19-27-51(28-20-47)63(11)12)48-21-29-52(30-22-48)64(13)14/h15-40,67-68H,1,3H2,2,4-14H3 |
InChI Key |
LCQPRJPZUHHSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C2=CC=C(C=C2)N(C3=CC(=C(C=C3)C(C4=CC=C(C=C4)N(C)C)(C5=CC=C(C=C5)N(C)C)O)C)C(=C)C)C(=C)C)C(C6=CC=C(C=C6)N(C)C)(C7=CC=C(C=C7)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
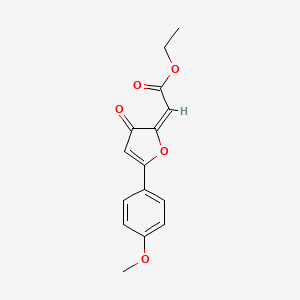
![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)
